3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid is an organic compound with the chemical formula C12H11NO6. It belongs to the family of benzoic acid derivatives and features a diazepanone ring fused to a benzoic acid moiety. This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid was first described in 2010 by Liu et al. through a one-pot, four-component reaction of 2-aminobenzamide, dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde. The reaction proceeds under reflux conditions in ethanol, yielding the compound with a yield of around 50%
Chemical Reactions Analysis
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the benzoic acid moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s diazepanone ring and benzoic acid moiety allow it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid can be compared with other similar compounds, such as:
2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid: This compound has a similar diazepanone ring but differs in the acetic acid moiety.
4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid: This compound features a methyl group instead of a methoxy group on the benzoic acid moiety.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H11N2O6 and a molecular weight of approximately 264.2 g/mol. It features a diazepanone ring fused to a methoxy-substituted benzoic acid moiety, contributing to its distinctive chemical properties. The compound appears as a yellowish solid and is soluble in various organic solvents while being slightly soluble in water.
Synthesis
The synthesis of this compound was first reported by Liu et al. in 2010. The method involves a one-pot four-component reaction using 2-aminobenzamide, dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol, yielding the product with an approximate yield of 50%. Variations in the synthesis process can optimize yields and purity.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial properties. Preliminary studies suggest that it may interact with specific biomolecules and pathways that modulate enzyme activities and receptor functions.
A comparative analysis of similar compounds reveals that structural variations significantly influence biological activity. For instance:
Compound | Structure Features | Biological Activity |
---|---|---|
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid | Similar diazepanone ring with acetic acid moiety | Moderate antibacterial activity |
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid | Methyl group instead of methoxy on benzoic acid | Enhanced antifungal activity |
3-Hydroxy-4-methoxybenzoic acid | Lacks diazepanone ring; simpler structure | Limited biological activity |
These findings underscore the importance of the compound's unique arrangement of functional groups in determining its biological effects.
Anticancer Activity
Further investigations have highlighted the potential anticancer properties of this compound. Studies have shown that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The exact molecular targets remain under investigation but are believed to involve key signaling pathways critical for tumor progression.
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors. This interaction can lead to modulation of various biological pathways critical for cellular functions. Ongoing research aims to elucidate these interactions further and identify specific molecular targets within cellular environments.
Properties
CAS No. |
2377643-33-7 |
---|---|
Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.